molecular formula C10H10N2O6 B11048040 1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone

1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone

Cat. No. B11048040
M. Wt: 254.20 g/mol
InChI Key: CEVHMGVOMXCJBG-VZUCSPMQSA-N
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Description

1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone is a complex organic compound characterized by its unique structure, which includes a hydroxy, methoxy, and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with ethanone oxime under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst like glacial acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}oxy)ethanone
  • 2-({[(E)-(4-methoxybenzylidene)amino]oxy}-1-(4-morpholinyl)ethanone)

Uniqueness

1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents .

properties

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino] acetate

InChI

InChI=1S/C10H10N2O6/c1-6(13)18-11-5-7-3-8(12(15)16)10(14)9(4-7)17-2/h3-5,14H,1-2H3/b11-5+

InChI Key

CEVHMGVOMXCJBG-VZUCSPMQSA-N

Isomeric SMILES

CC(=O)O/N=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)ON=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-]

Origin of Product

United States

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